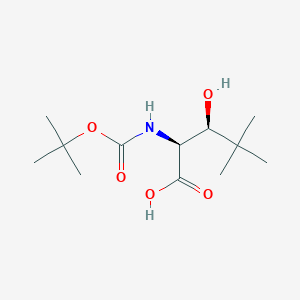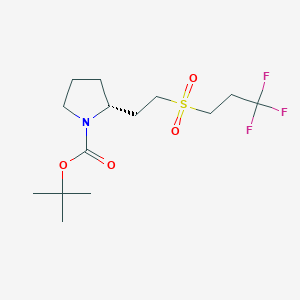![molecular formula C48H30 B12950977 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene CAS No. 164025-88-1](/img/structure/B12950977.png)
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound known for its unique structural properties. This compound features multiple phenylethynyl groups attached to a terphenyl core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl typically involves multiple steps, including the formation of the terphenyl core and subsequent attachment of phenylethynyl groups. Common synthetic routes may involve:
Formation of Terphenyl Core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Attachment of Phenylethynyl Groups: This step often involves Sonogashira coupling reactions, where phenylacetylene reacts with the terphenyl core in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of phenylethane derivatives.
Substitution: Formation of halogenated terphenyl compounds.
Scientific Research Applications
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl exerts its effects depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport. In biological systems, its interactions with proteins or nucleic acids could be mediated by π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Similar in having multiple phenyl groups and used in organic electronics.
4,4’-Methylenebis(phenyl isocyanate): Another compound with multiple phenyl groups, used in polymer production.
Uniqueness
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is unique due to its multiple phenylethynyl groups attached to a terphenyl core, which provides a high degree of conjugation and rigidity. This makes it particularly useful in applications requiring stable, conjugated systems, such as organic semiconductors and advanced materials.
Properties
CAS No. |
164025-88-1 |
|---|---|
Molecular Formula |
C48H30 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
1,3,5-tris[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C48H30/c1-4-10-37(11-5-1)16-19-40-22-28-43(29-23-40)46-34-47(44-30-24-41(25-31-44)20-17-38-12-6-2-7-13-38)36-48(35-46)45-32-26-42(27-33-45)21-18-39-14-8-3-9-15-39/h1-15,22-36H |
InChI Key |
OLHPWSBJPACORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=CC=C5)C6=CC=C(C=C6)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


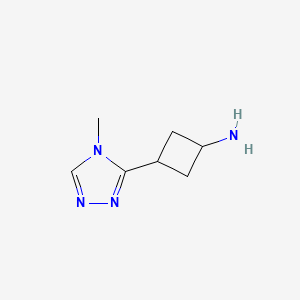

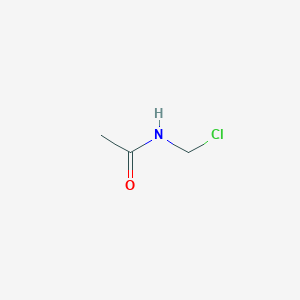
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)

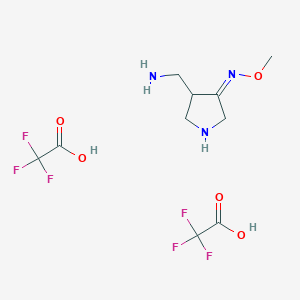

![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)

